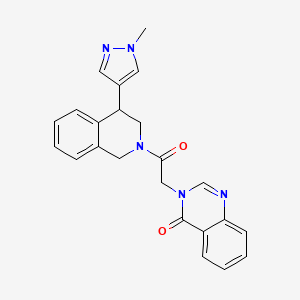
3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features multiple pharmacophoric elements, including a quinazoline core, a pyrazole moiety, and an isoquinoline structure, which may contribute to its diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline scaffolds. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving reactive oxygen species (ROS) .
The biological activity of this compound may involve:
- Inhibition of Cell Proliferation : Studies indicate that similar compounds can inhibit cell growth by interfering with cell cycle progression.
- Induction of Apoptosis : Research suggests that the compound can promote apoptosis in cancer cells through ROS-mediated pathways .
- Enzyme Inhibition : The quinazoline moiety is known to exhibit inhibitory effects on various enzymes involved in cancer progression.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 2.23 µM to 3.75 µM against HepG2 cells, indicating potent cytotoxicity . This suggests that this compound could possess comparable or enhanced activity.
Study 2: Mechanistic Insights
Research into the apoptotic pathways activated by related compounds revealed that they can trigger mitochondrial dysfunction and activate caspase pathways, leading to programmed cell death . This mechanism is critical in assessing the therapeutic potential of the compound in oncology.
Comparative Biological Activity Table
| Compound Structure | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Pyrazole Derivative A | 2.41 | MDA-MB-231 | Anticancer |
| Pyrazole Derivative B | 2.23 | HepG2 | Anticancer |
| This compound | TBD | TBD | TBD |
属性
IUPAC Name |
3-[2-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-26-11-17(10-25-26)20-13-27(12-16-6-2-3-7-18(16)20)22(29)14-28-15-24-21-9-5-4-8-19(21)23(28)30/h2-11,15,20H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASSDAQDUAYYPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














